molecular formula C4H6BrN B1610734 2-Bromobutanenitrile CAS No. 41929-78-6

2-Bromobutanenitrile

Cat. No.: B1610734
CAS No.: 41929-78-6
M. Wt: 148 g/mol
InChI Key: CIBGXJVJPZCMFX-UHFFFAOYSA-N
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Description

2-Bromobutanenitrile is an organic compound with the molecular formula C4H6BrN. It is a colorless to pale yellow liquid that is commonly used in organic synthesis. The compound is characterized by the presence of a bromine atom and a nitrile group attached to a butane backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromobutanenitrile can be synthesized through various methods. One common method involves the reaction of 1-chloro-3-bromopropane with sodium cyanide in the presence of cetyltrimethylammonium bromide as a phase-transfer catalyst. The reaction mixture is heated to 100°C, resulting in a yield of 74% .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Bromobutanenitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form butanenitrile derivatives.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids.

Common Reagents and Conditions:

Major Products:

    Substitution: Butanenitrile derivatives.

    Reduction: Butylamine.

    Oxidation: Butanoic acid.

Scientific Research Applications

2-Bromobutanenitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromobutanenitrile involves its reactivity due to the presence of the bromine atom and the nitrile group. The bromine atom makes the compound susceptible to nucleophilic substitution reactions, while the nitrile group can participate in reduction and oxidation reactions. These functional groups allow the compound to interact with various molecular targets and pathways, facilitating its use in synthetic chemistry .

Comparison with Similar Compounds

    2-Chlorobutanenitrile: Similar structure but with a chlorine atom instead of bromine.

    2-Iodobutanenitrile: Contains an iodine atom instead of bromine.

    Butanenitrile: Lacks the halogen atom.

Uniqueness: 2-Bromobutanenitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo counterparts. The bromine atom makes it more reactive in substitution reactions compared to chlorine but less reactive than iodine .

Properties

IUPAC Name

2-bromobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN/c1-2-4(5)3-6/h4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBGXJVJPZCMFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10525052
Record name 2-Bromobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10525052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41929-78-6
Record name 2-Bromobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10525052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromobutanenitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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